

Application Note & Protocol: 70% Ethanol for Laboratory Equipment Sterilization

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Compound of Interest		
Compound Name:	Ethanol	
Cat. No.:	B145695	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethanol is a widely utilized antiseptic and disinfectant within laboratory environments. Its efficacy is highest at a concentration of 70%, as this dilution facilitates optimal penetration into microbial cells.[1] Higher concentrations of **ethanol** cause rapid coagulation of surface proteins, which can inhibit the **ethanol** from penetrating the cell and neutralizing the organism. [1] The presence of water is crucial, acting as a catalyst to denature the proteins of vegetative cell membranes.[2] This protocol provides detailed guidelines for the preparation and application of 70% **ethanol** for the surface sterilization of laboratory equipment.

Mechanism of Action

A 70% **ethanol** solution effectively kills a broad spectrum of bacteria, viruses, and fungi by denaturing their proteins and dissolving lipids.[3] The water content in the solution is critical as it aids in the penetration of the **ethanol** through the cell wall, allowing for the coagulation of proteins throughout the entire cell.[1][2] This process leads to the death of the microorganism.
[2] In contrast, higher concentrations of **ethanol** (e.g., >91%) cause instantaneous coagulation of surface proteins, forming a protective layer that prevents the alcohol from penetrating deeper into the cell.[2]

Quantitative Data Summary



Table 1: Efficacy of 70% Ethanol Against Common Laboratory Contaminants

Microorganism Type	Effectiveness	Organisms Not Effectively Neutralized
Vegetative Bacteria	Effective	Bacterial Spores
Fungi	Effective	Hepatitis B Virus (HBV)
Lipid-Containing Viruses	Effective	Mycobacterium tuberculosis (TB)
Prions		

Source: Stanford Environmental Health & Safety[4], Public Health Ontario[5]

Table 2: Recommended Contact Times for 70% Ethanol Disinfection

Application	Recommended Minimum Contact Time	Reference
General Laboratory Surfaces (e.g., benchtops)	30 seconds to 10 minutes	[6][7]
Stainless Steel Surfaces	10 minutes	[4]
Small Surgical Instruments (soaking)	10 minutes or more	[8]
Disinfection following 10% bleach application	Sufficient time to wet the surface	[6]

Note: The volatility of **ethanol** means it can evaporate quickly. Surfaces must remain wet for the entire duration of the recommended contact time to ensure effective disinfection.[6][9] In environments with high airflow, such as a biosafety cabinet, maintaining the required contact time can be challenging.[9]

Experimental Protocols



Protocol 1: Preparation of 70% (v/v) Ethanol Solution

Objective: To prepare a 70% **ethanol** solution for laboratory disinfection from a stock of 100% (200 proof) **ethanol**.

Materials:

- 100% **Ethanol** (Absolute or 200 Proof)
- Distilled or deionized water[3]
- Sterile graduated cylinders or volumetric flasks[3][10]
- Sterile storage bottle (glass or **ethanol**-resistant plastic)[3]
- Labeling materials

Procedure:

- Determine the required volume: Decide on the final volume of 70% ethanol solution needed.
- Calculate the volumes of ethanol and water:
 - Volume of 100% ethanol = Final Volume x 0.70
 - Volume of distilled/deionized water = Final Volume x 0.30[1]
 - Example: To make 1000 mL of 70% **ethanol**, you will need 700 mL of 100% **ethanol** and 300 mL of distilled water.[3][11]
- Measure the components: Using a clean, sterile graduated cylinder or volumetric flask, accurately measure the calculated volume of 100% ethanol. In a separate sterile container, measure the calculated volume of distilled or deionized water.[3]
- Mixing: In a sterile storage bottle, add the measured 100% ethanol first, then add the distilled or deionized water.[3]
- Combine and mix: Securely cap the storage bottle and mix the solution thoroughly by inverting the container several times.[10]



- Labeling: Clearly label the storage bottle with "70% **Ethanol**," the date of preparation, and the initials of the preparer.[3]
- Storage: Store the solution in a tightly sealed container in a cool, dark, and well-ventilated area away from heat and open flames.[3]

Protocol 2: Surface Sterilization of Laboratory Equipment

Objective: To effectively sterilize non-critical laboratory surfaces and equipment.

Materials:

- Prepared 70% **ethanol** solution in a labeled spray bottle or wash bottle.
- Sterile, lint-free wipes or paper towels.
- Appropriate Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses.

Procedure:

- Pre-cleaning: If the surface is visibly soiled, clean it with soap and water to remove organic matter before disinfection.[6]
- Application of 70% **Ethanol**:
 - Spraying: Holding the spray bottle approximately 6-8 inches from the surface, apply the
 70% ethanol solution until the surface is thoroughly wet.
 - Wiping: Alternatively, saturate a sterile, lint-free wipe with 70% ethanol and wipe the entire surface, ensuring it is completely covered.[6]
- Maintain Wet Contact Time: Allow the 70% ethanol to remain on the surface for the recommended contact time (refer to Table 2). The surface must stay visibly wet during this period. Reapply the solution if it begins to dry.[6][9]
- Drying: Allow the surface to air dry completely.



Post-treatment (for sensitive equipment): For surfaces susceptible to corrosion, a wipe-down
with 70% ethanol can be used following disinfection with a 10% bleach solution to remove
corrosive residues.[6][9]

Protocol 3: Validation of 70% Ethanol Sterilization Efficacy

Objective: To validate the effectiveness of the prepared 70% **ethanol** solution and the sterilization protocol.

Materials:

- Sterile swabs
- Sterile culture plates (e.g., Tryptic Soy Agar)
- Incubator
- Positive control surface (known to be contaminated)
- Negative control surface (known to be sterile)

Procedure:

- Pre-Sterilization Sampling:
 - Select a representative piece of equipment or surface area for testing.
 - Using a sterile swab, sample a defined area of the surface.
 - Inoculate a sterile culture plate with the swab. Label this as "Pre-Sterilization."
- Sterilization:
 - Perform the surface sterilization protocol as described in Protocol 2, paying close attention to the contact time.
- Post-Sterilization Sampling:



- After the surface has air-dried, use a new sterile swab to sample the same area that was previously sampled.
- Inoculate a new sterile culture plate with this swab. Label this as "Post-Sterilization."

Controls:

- Positive Control: Swab a known contaminated surface and inoculate a culture plate.
- Negative Control: Expose a sterile swab to the air for the same duration as the sampling time without touching any surface and inoculate a culture plate.
- Incubation: Incubate all plates at an appropriate temperature (e.g., 35-37°C) for 24-48 hours.
- Analysis:
 - Compare the microbial growth on the "Pre-Sterilization" and "Post-Sterilization" plates.
 - A significant reduction in microbial colonies on the "Post-Sterilization" plate compared to the "Pre-Sterilization" plate indicates effective sterilization.
 - The positive control should show significant growth, and the negative control should show no growth, confirming the validity of the test.

Visualizations

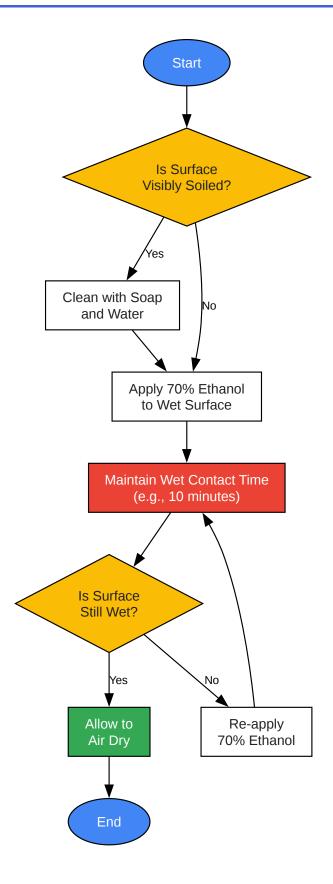












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